molecular formula C16H17NO4 B12928299 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12928299
M. Wt: 287.31 g/mol
InChI Key: AWARIYBICXONNV-UHFFFAOYSA-N
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Description

1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family.

Preparation Methods

The synthesis of 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction, which is a well-known method for forming carbon-carbon bonds. The reaction involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, followed by the addition of allylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

[1-oxo-1-(prop-2-enylamino)propan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-3-8-17-15(18)11(2)21-16(19)13-9-12-6-4-5-7-14(12)20-10-13/h3-7,9,11H,1,8,10H2,2H3,(H,17,18)

InChI Key

AWARIYBICXONNV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC=C)OC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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